molecular formula C21H19N3O4S B4135667 methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4135667
M. Wt: 409.5 g/mol
InChI Key: LWSBRQIJUJTXAJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the ethylthio group.

    Pyrrolidine Ring Formation: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.

    Esterification: Finally, the compound is esterified with methyl 4-bromobenzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring.

    Substitution: The benzimidazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the specific reduction conditions.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to tubulin, inhibiting its polymerization and affecting cell division . Additionally, the compound may interact with other proteins and pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate is unique due to its combination of a benzimidazole moiety with a pyrrolidine ring and a benzoate ester. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-28-21(27)13-6-8-14(9-7-13)24-19(25)12-17(20(24)26)29-11-10-18-22-15-4-2-3-5-16(15)23-18/h2-9,17H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSBRQIJUJTXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

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